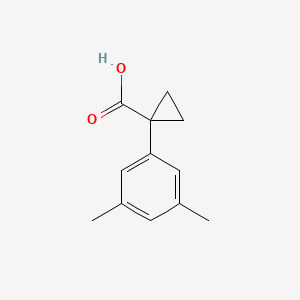![molecular formula C12H18N4O B2424493 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone CAS No. 66373-34-0](/img/structure/B2424493.png)
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inhibition of Enzymes
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone and its derivatives have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have shown effectiveness as inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids, which could have implications in inflammation and cancer research (Asghari et al., 2016).
Neurological Function Improvement
Some derivatives of this compound have been researched for their potential to improve cognitive functions. Studies have shown that certain compounds can positively impact the reconstruction of learning and memory dysfunction in animal models (Zhang Hong-ying, 2012).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal properties of this compound's derivatives. For example, novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore have been synthesized and tested for their dyeing properties on polyester fibers, indicating potential industrial and biomedical applications due to their antimicrobial properties (Yuh-Wen Ho & W. Yao, 2013).
Anticancer Research
The compound and its analogs have been explored for their anticancer properties. Research into pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives containing 1,2,3-triazole moiety indicated beneficial properties as antimetabolites in purine biochemical reactions, suggesting potential in cancer therapy (Nadia A. Abdelriheem et al., 2017).
Antiviral Activity
There is also research indicating the potential of certain derivatives in antiviral therapy. Compounds based on this structure have been synthesized and evaluated for their activity against viruses like HSV1 and HAV-MBB, demonstrating their potential use in developing antiviral drugs (F. Attaby et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes like tyrosine kinases and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in signal transduction and neurotransmission, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
Inhibition of tyrosine kinases can disrupt numerous signaling pathways, leading to effects on cell growth and differentiation . Inhibition of BuChE can affect cholinergic neurotransmission .
Result of Action
Inhibition of tyrosine kinases can lead to decreased cell proliferation , and inhibition of BuChE can increase acetylcholine levels, affecting neurotransmission .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9-11(10(2)17)8-13-12(14-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFKNGYLPEJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
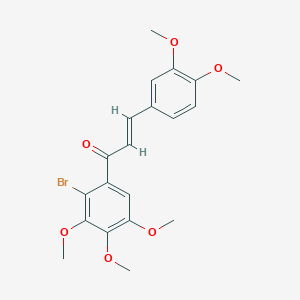
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)
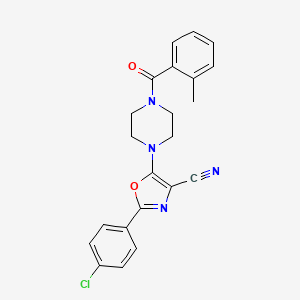
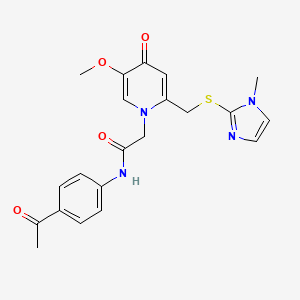
![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
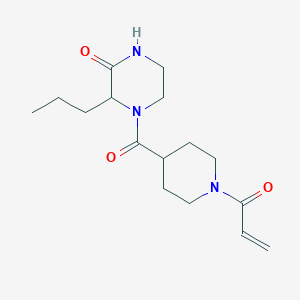
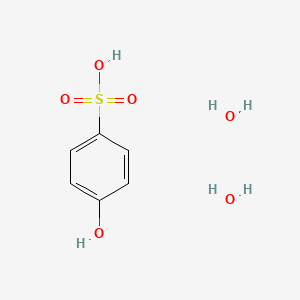
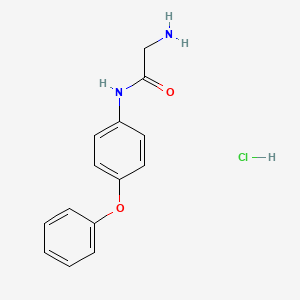
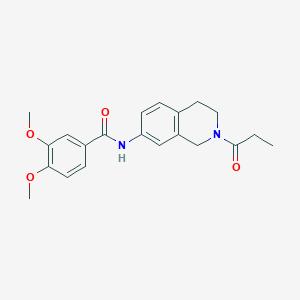
![1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole](/img/structure/B2424431.png)
![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)
